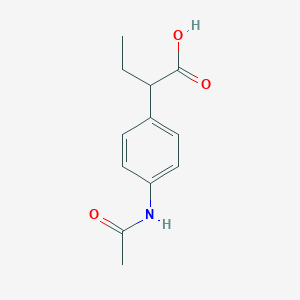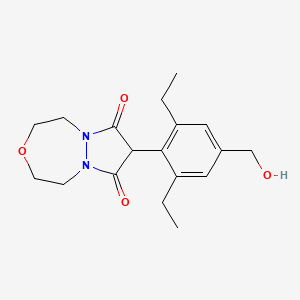
4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl is a chemical compound with the molecular formula C18H24N2O4 and a molecular weight of 332.394 g/mol It is a derivative of Pinoxaden, a well-known herbicide used in agriculture
Vorbereitungsmethoden
The synthesis of 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl has been studied for its potential applications in several scientific fields. In chemistry, it is used as a reference material for analytical studies. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, it has shown promise in the treatment of certain diseases due to its ability to modulate specific molecular pathways. Additionally, it has industrial applications as a standard for quality control and proficiency testing .
Wirkmechanismus
The mechanism of action of 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, leading to the induction of apoptosis, or programmed cell death, in cancer cells. This compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology .
Vergleich Mit ähnlichen Verbindungen
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl can be compared with other similar compounds, such as Pinoxaden and its derivatives While Pinoxaden is primarily used as a herbicide, 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl has broader applications in scientific research and medicineSimilar compounds include other derivatives of Pinoxaden, such as 4’Desmethyl-4’Carboxylate Pinoxaden Despivoloyl .
Eigenschaften
CAS-Nummer |
881376-41-6 |
|---|---|
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
8-[2,6-diethyl-4-(hydroxymethyl)phenyl]-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione |
InChI |
InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
VRDNISIPMVBPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


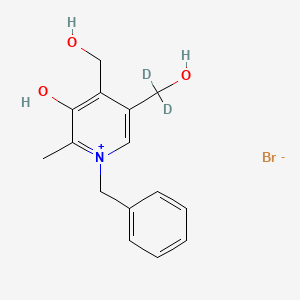
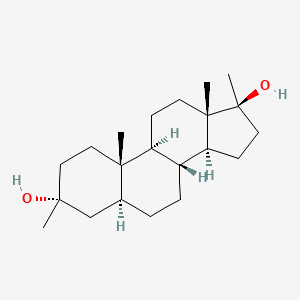
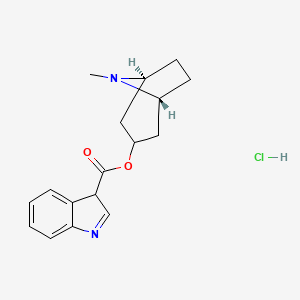
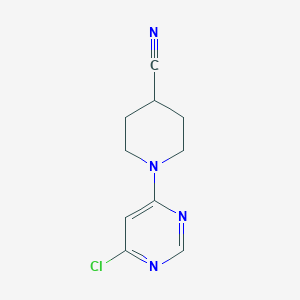
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)
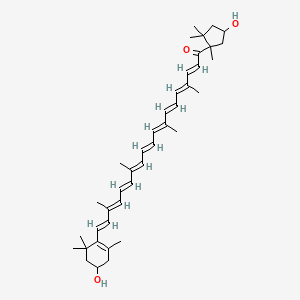


![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)

